Estramustine

Vue d'ensemble

Description

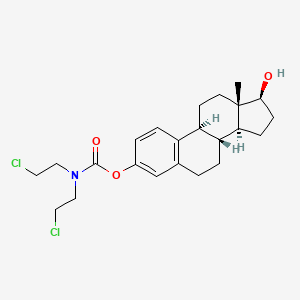

L’estramustine est un composé unique qui combine les propriétés d’un œstrogène et d’une moutarde à l’azote. Il est principalement utilisé comme agent antinéoplasique pour le traitement du cancer de la prostate métastatique et/ou progressif . L’this compound est un dérivé carbamate de l’estradiol, une hormone naturelle, et agit en partie comme un promédicament de l’estradiol dans l’organisme .

Méthodes De Préparation

L’estramustine est synthétisée en traitant l’amine (ClCH₂CH₂)₂NH avec du phosgène pour produire le chlorure d’acide de la normustine. Ce composé intermédiaire réagit ensuite avec le groupe hydroxyle phénolique de l’estradiol en présence d’une base pour produire de l’this compound . Les méthodes de production industrielle suivent des voies de synthèse similaires, garantissant la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

L’estramustine subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée pour former de l’estromustine, un métabolite actif.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants pour l’oxydation et les solutions aqueuses pour l’hydrolyse. Les principaux produits formés à partir de ces réactions sont l’estromustine, l’estradiol et divers adduits d’ADN alkylés .

Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les propriétés chimiques et la réactivité des dérivés carbamates.

Biologie : L’this compound est utilisée pour étudier les effets de l’œstrogène et de la moutarde à l’azote sur les processus cellulaires.

Industrie : L’this compound est utilisée dans l’industrie pharmaceutique pour le développement d’agents antinéoplasiques.

Applications De Recherche Scientifique

Prostate Cancer Treatment

Estramustine is primarily indicated for managing metastatic and progressive prostate cancer. Its efficacy is enhanced when combined with other chemotherapeutics:

- Combination with Docetaxel : Clinical studies have demonstrated that combining this compound with docetaxel significantly improves patient outcomes, including increased prostate-specific antigen (PSA) response rates and overall survival .

- Combination with Vinblastine : A Phase II trial showed that the combination of this compound and vinblastine resulted in a PSA decrease of at least 50% in 61.1% of patients, indicating a substantial therapeutic response .

Second-Line Treatment Strategy

This compound has been explored as a second-line treatment option for patients who have developed resistance to initial hormone therapy. It has shown promise in improving quality of life and prolonging survival in these patients .

Case Study: this compound and Docetaxel

A study involving patients with hormone-resistant prostate cancer demonstrated that the combination therapy resulted in:

- PSA Response Rates : Increased PSA response rates compared to regimens without this compound.

- Quality of Life Improvements : Patients reported enhanced quality of life metrics during treatment.

- Survival Rates : Median survival was extended significantly when this compound was part of the treatment regimen .

Case Study: this compound and Vinblastine

In another clinical trial focusing on hormone-refractory prostate cancer:

- Overall Response Rate : The combination achieved an overall response rate of 30.5%, with significant pain relief reported by 42.9% of patients .

- Tolerability : The combination was generally well tolerated, although there were reports of thromboembolic events .

Data Summary Tables

| Combination Therapy | Response Rate (%) | Median Survival (weeks) | Quality of Life Improvement |

|---|---|---|---|

| This compound + Docetaxel | Increased PSA response | Extended significantly | Yes |

| This compound + Vinblastine | 30.5 | 44-50.9 | Yes |

Mécanisme D'action

L’estramustine exerce ses effets par une combinaison de propriétés œstrogéniques et alkylantes. La partie moutarde à l’azote devient active in vivo et participe à l’alkylation de l’ADN et d’autres composants cellulaires, provoquant des cassures des brins d’ADN et des événements de fausse copie. Cela conduit à l’apoptose et à la mort cellulaire . De plus, le composant œstrogène permet à l’this compound de se lier plus sélectivement aux récepteurs actifs de l’œstrogène, ce qui améliore ses effets thérapeutiques .

Comparaison Avec Des Composés Similaires

L’estramustine est unique en raison de ses doubles propriétés d’œstrogène et de moutarde à l’azote. Parmi les composés similaires, citons :

Estradiol : Une hormone naturelle possédant des propriétés œstrogéniques.

Normustine : Une moutarde à l’azote utilisée en chimiothérapie.

Estromustine : Un métabolite actif de l’this compound possédant des propriétés similaires.

L’unicité de l’this compound réside dans sa capacité à combiner les propriétés de l’œstrogène et de la moutarde à l’azote, ce qui en fait un agent antinéoplasique puissant .

Activité Biologique

Estramustine, a nitrogen mustard derivative of estradiol, is primarily used in the treatment of hormone-refractory prostate cancer. Its unique mechanism of action combines both anti-androgenic properties and cytotoxic effects, making it a significant player in cancer therapy. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

This compound functions through several mechanisms:

- Microtubule Disruption : this compound binds to microtubules, disrupting their assembly and thereby inhibiting cell division. This action is particularly effective against rapidly dividing cancer cells.

- Androgen Receptor Antagonism : By competing with dihydrotestosterone for androgen receptors, this compound reduces androgen-driven tumor growth.

- Synergistic Effects : When combined with other chemotherapeutic agents, such as taxanes, this compound enhances their efficacy through synergistic interactions .

In Vitro Studies

In a study examining the antiproliferative effects of platinum(IV)-estramustine prodrugs, researchers found that these compounds exhibited superior activity against various cancer cell lines at submicromolar concentrations. The dual-action nature of these prodrugs—targeting both microtubules and DNA—demonstrated enhanced cytotoxicity against prostate cancer cells compared to this compound alone .

Clinical Studies

A randomized phase II clinical trial investigated the combination of docetaxel and this compound in patients with metastatic prostate cancer. The results indicated improved overall survival rates and progression-free survival compared to docetaxel alone. The study highlighted the potential of this compound to enhance the therapeutic effects of traditional chemotherapeutics .

Case Studies

- Case Study: Combination Therapy

- Case Study: Radiation Enhancement

Table 1: Summary of this compound's Biological Activity

Table 2: Clinical Outcomes from this compound Studies

| Study Type | Outcome Measure | Result |

|---|---|---|

| Phase II Trial | Overall Survival | Improved compared to control |

| Combination Therapy Case Study | Tumor Marker Reduction | Significant decrease post-treatment |

| Radiation Enhancement Case Study | Clinical Symptom Improvement | Notable improvement observed |

Propriétés

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-21,27H,2,4,6-13H2,1H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPJXPJMRWBBIH-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046458 | |

| Record name | Estramustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estramustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.85e-04 g/L | |

| Record name | Estramustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Estramustine is a derivative of estradiol with a nitrogen mustard moiety. This gives it alkylating properties. In vivo, the nitrogen mustard component is active and can alklyate DNA and other cellular components (such as tubulin components) of rapidly dividing cells. This causes DNA strandbreaks or misscoding events. This leads to apoptosis and cell death. Also, due to the drugs estrogen component, it can bind more selectively to active estrogen receptors. | |

| Record name | Estramustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2998-57-4 | |

| Record name | Estramustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estramustine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estramustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | estramustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estramustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estramustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35LT29625A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Estramustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104.5 °C | |

| Record name | Estramustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estramustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.